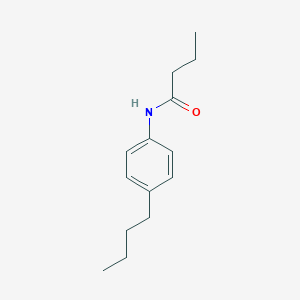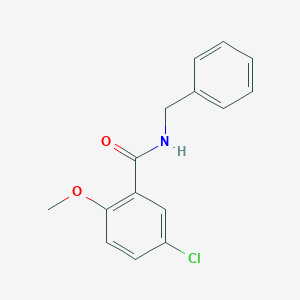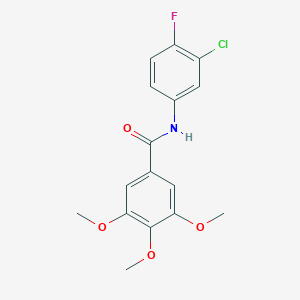
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as CFMTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. CFMTB is a derivative of the natural compound, trimethoxyphenethylamine, and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has also been found to activate the AMPK signaling pathway, which is involved in cellular energy regulation and has been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the production of inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its stability and ease of synthesis. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is also relatively non-toxic and has been found to have low side effects. However, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide for these conditions. Additionally, research is needed to investigate the potential off-target effects of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide and its interactions with other drugs. Finally, research is needed to develop new synthesis methods for N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide that are more efficient and environmentally friendly.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic effects in a range of conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
properties
Molecular Formula |
C16H15ClFNO4 |
|---|---|
Molecular Weight |
339.74 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15ClFNO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-12(18)11(17)8-10/h4-8H,1-3H3,(H,19,20) |
InChI Key |
APOWTUGUFJKTFO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



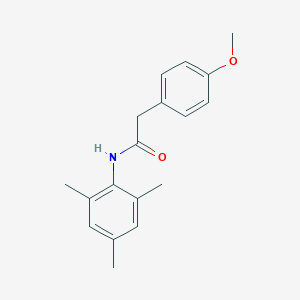
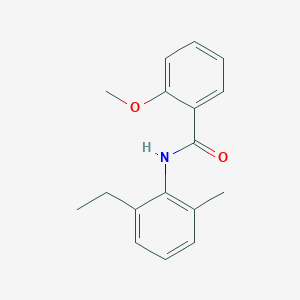
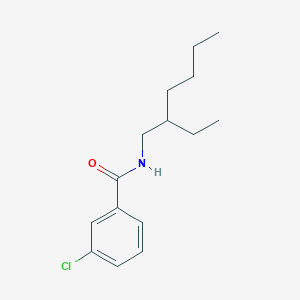
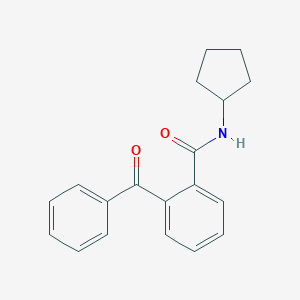
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)



